4SC-205

Catalog No.
S548438
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4SC-205

Product Name

4SC-205

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

4SC205; 4SC 205; 4SC-205

Description

The exact mass of the compound 4SC-205 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4SC-205 is a small molecule compound that acts as an oral inhibitor of the kinesin spindle protein Eg5, also known as KIF11. This motor protein plays a critical role in mitosis, particularly in the separation of chromosomes during cell division. By inhibiting Eg5, 4SC-205 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells, making it a promising candidate for cancer therapy, particularly in neuroblastoma and other malignancies characterized by aggressive proliferation .

Typical of small molecular inhibitors. The primary reaction mechanism involves:

  • Inhibition of KIF11: This inhibition disrupts the normal function of microtubules during mitosis, leading to cell cycle arrest.
  • Induction of Apoptosis: Following cell cycle arrest, cells may undergo programmed cell death, characterized by specific biochemical changes such as the cleavage of poly(ADP-ribose) polymerase (PARP) .

In preclinical studies, 4SC-205 has demonstrated significant antitumor activity. It has been shown to:

  • Induce apoptosis in neuroblastoma cells by preventing the formation of bipolar spindles.
  • Cause cell cycle arrest during mitosis.
  • Exhibit a remarkable shrinkage of tumors in vivo models, with a notable reduction in tumor weight compared to control groups .

The compound has also been evaluated in combination with other targeted therapies, showing enhanced efficacy when used alongside ALK inhibitors and MEK inhibitors .

The synthesis of 4SC-205 involves several key steps that typically include:

  • Design and Screening: Structure-based design and virtual screening are employed to identify potential inhibitors.
  • Chemical Synthesis: The compound is synthesized through multi-step organic reactions involving various reagents and conditions tailored to optimize yield and purity.
  • Purification: Techniques such as crystallization and chromatography are used to isolate the final product from reaction mixtures .

4SC-205 is primarily being investigated for its applications in oncology, particularly for:

  • Treatment of neuroblastoma, a common childhood cancer.
  • Potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapeutics .

Studies have indicated that 4SC-205 interacts specifically with KIF11, leading to:

  • Disruption of microtubule dynamics during mitosis.
  • Altered signaling pathways associated with cell proliferation and survival.
  • Enhanced effects when combined with other inhibitors targeting different pathways involved in cancer progression .

The specificity of 4SC-205 towards KIF11 suggests a lower risk of off-target effects compared to traditional microtubule-targeting agents like taxanes.

Several compounds exhibit similar mechanisms of action or target the same pathways as 4SC-205. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
IspinesibKinesin spindle protein inhibitorAdministered intravenously; used in clinical trials for various cancers.
MonastrolSelective inhibitor of KIF11Known for its ability to induce monopolar spindles; primarily used in research settings.
SB743921Kinesin spindle protein inhibitorDemonstrated efficacy in preclinical models; potential for broader application across cancer types.
Taxanes (e.g., Paclitaxel)Microtubule stabilizerWidely used chemotherapeutics but associated with significant side effects.

Uniqueness of 4SC-205

What sets 4SC-205 apart from these compounds is its oral bioavailability and selective targeting of KIF11 without affecting peripheral nerves, which is a common side effect seen with traditional microtubule-targeting agents like taxanes . This profile suggests that 4SC-205 may offer a safer therapeutic option for patients requiring antitumor treatment.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types